molecular formula C9H9BrFNO2 B15317894 Ethyl 2-amino-4-bromo-5-fluorobenzoate

Ethyl 2-amino-4-bromo-5-fluorobenzoate

Katalognummer: B15317894
Molekulargewicht: 262.08 g/mol
InChI-Schlüssel: QEEOHZMOKYJUQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-bromo-5-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-bromo-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct bromination and fluorination of ethyl 2-amino benzoate. This process requires the use of bromine and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo and fluoro groups on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Nitrobenzoates.

    Reduction: Alkylaminobenzoates.

    Ester Hydrolysis: 2-amino-4-bromo-5-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-bromo-5-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro substituents, affecting their activity or binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-bromo-5-fluorobenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-amino-4-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Ethyl 2-amino-4-bromo-5-iodobenzoate: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H9BrFNO2

Molekulargewicht

262.08 g/mol

IUPAC-Name

ethyl 2-amino-4-bromo-5-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI-Schlüssel

QEEOHZMOKYJUQB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.